4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

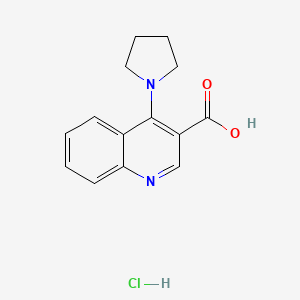

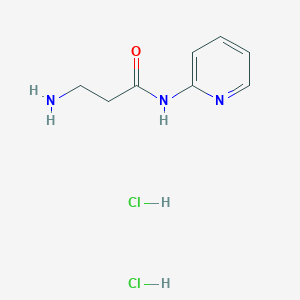

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 1003017-90-0 . It has a molecular weight of 197.2 . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The InChI code for “4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a powder . It has a molecular weight of 197.2 .Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, such as 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile, have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Anticancer Potential

Research has indicated that pyrazole compounds exhibit cytotoxic properties against various human cancer cell lines. They can induce apoptosis, particularly through the p53-mediated pathway, which is a form of programmed cell death essential for stopping the proliferation of cancer cells .

Drug Development

The pyrazole ring is a common motif in many marketed drugs. Its presence in a compound like 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile suggests potential for drug development , especially as a scaffold for creating new pharmacologically active molecules .

Catalysis

Pyrazole derivatives can be used as catalysts in various chemical reactions. Their ability to facilitate reactions makes them valuable in synthetic chemistry for producing complex molecules more efficiently .

Magnetic Nanomaterials

The structural features of pyrazole-based compounds allow them to be incorporated into magnetic nanomaterials . These materials have applications in diverse fields, including biosensing, drug delivery, and environmental remediation .

Antimicrobial Properties

These compounds have shown antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. This makes them interesting candidates for the development of new antibiotics or antiseptic agents .

Biological Properties

Pyrazoles are known for a variety of biological activities , such as anti-inflammatory, analgesic, and anthelmintic properties. This broad spectrum of biological effects opens up research avenues in multiple therapeutic areas .

Herbicidal Use

The structure of pyrazole compounds has been explored for herbicidal applications . Their ability to inhibit the growth of unwanted plants without affecting desired crops can be beneficial for agricultural practices .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been shown to exhibit cytotoxicity against several human cell lines , suggesting that this compound may also target cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

This disruption could lead to cell death, explaining the compound’s potential cytotoxic properties .

Biochemical Pathways

Related compounds have been shown to activate autophagy proteins as a survival mechanism, with the predominant pathway of cell death being p53-mediated apoptosis . This suggests that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile may also influence these pathways.

Result of Action

Based on the potential cytotoxic properties of similar compounds , it can be inferred that this compound may lead to cell death in targeted cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other small molecules .

properties

IUPAC Name |

4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIMSCXLGDPSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)